

An In-depth Technical Guide to the Chemical Properties of Diphenyl Phosphoramidate

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Compound of Interest

Compound Name: *Diphenyl phosphoramidate*

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For Researchers, Scientists, and Drug Development Professionals

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Abstract

Diphenyl phosphoramidate, a key organophosphorus compound, holds a significant position in synthetic and medicinal chemistry. This technical guide provides a comprehensive exploration of its core chemical properties, synthesis, reactivity, and spectral characteristics. By delving into the causality behind experimental choices and providing detailed, field-proven methodologies, this document serves as an essential resource for researchers leveraging this versatile molecule in their work. The content is structured to offer not just a recitation of facts, but a deeper understanding of the principles governing the behavior of **diphenyl phosphoramidate**, thereby empowering scientists in their research and development endeavors.

Introduction: The Significance of the Phosphoramidate Moiety

Phosphoramidates are a class of organophosphorus compounds distinguished by a covalent bond between a pentavalent phosphorus atom and a nitrogen atom.^[1] This P-N linkage imparts unique chemical and physical properties that have been exploited in a wide range of applications, from medicinal chemistry to materials science.^[2] **Diphenyl phosphoramidate**, with its two phenoxy groups attached to the phosphorus center, is a foundational member of

this class, offering a versatile platform for the synthesis of more complex molecules. Its utility is particularly pronounced in the development of antiviral prodrugs, where the phosphoramidate moiety can enhance cellular uptake and intracellular delivery of therapeutic agents.^[1]

This guide will provide an in-depth analysis of the chemical properties of **diphenyl phosphoramidate**, with a focus on its synthesis, reactivity, and spectroscopic signature.

Core Chemical and Physical Properties

A thorough understanding of the fundamental physical and chemical properties of **diphenyl phosphoramidate** is crucial for its effective handling, application, and characterization.

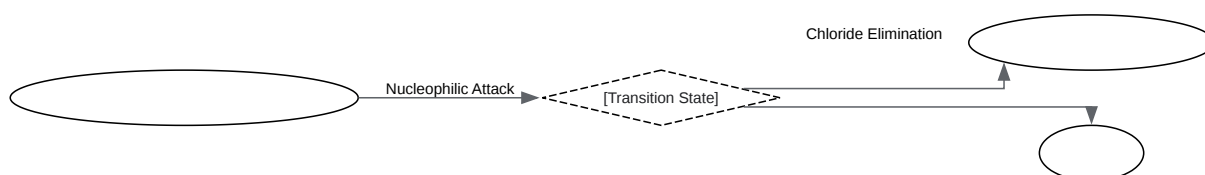
Property	Value	Reference(s)
CAS Number	2015-56-7	[3]
Molecular Formula	C ₁₂ H ₁₂ NO ₃ P	[3]
Molecular Weight	249.21 g/mol	[3]
Appearance	White to off-white solid	[4]
Melting Point	147-149 °C	[4]
Boiling Point	368.2 ± 25.0 °C (Predicted)	[4]
Density	1.290 ± 0.06 g/cm ³ (Predicted)	[4]
Water Solubility	Insoluble	[4]
Storage	2-8°C, protect from light, stored under nitrogen	[4]

Synthesis of Diphenyl Phosphoramidate: Pathways and Mechanisms

The synthesis of **diphenyl phosphoramidate** can be achieved through several reliable methods. The choice of a particular synthetic route often depends on the availability of starting materials, desired scale, and purity requirements.

From Diphenyl Phosphorochloridate and Ammonia

A common and direct method for the synthesis of **diphenyl phosphoramidate** involves the reaction of diphenyl phosphorochloridate with ammonia.[5] Diphenyl phosphorochloridate is a versatile phosphorylating agent used in the synthesis of a variety of organophosphorus compounds.[6]



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Caption: Synthesis of **Diphenyl Phosphoramidate** from Diphenyl Phosphorochloridate.

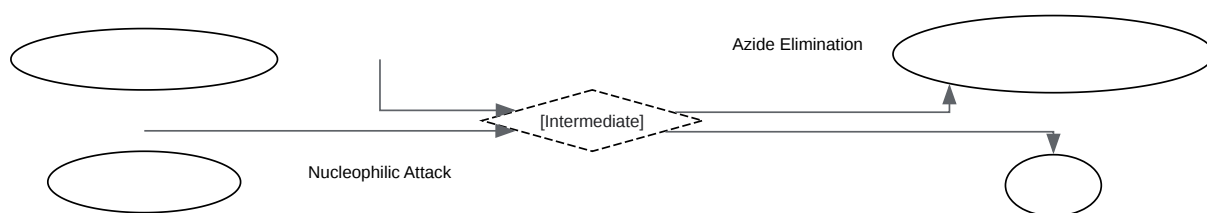
Experimental Protocol: Synthesis from Diphenyl Phosphorochloridate

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube, dissolve diphenyl phosphorochloridate (1.0 eq) in anhydrous diethyl ether.
- **Cooling:** Cool the solution to 0 °C in an ice bath.
- **Ammonia Addition:** Bubble anhydrous ammonia gas through the solution, or add a solution of ammonia in a suitable solvent dropwise. The reaction is exothermic and should be controlled to maintain the temperature below 10 °C.
- **Reaction:** Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ^{31}P NMR spectroscopy.
- **Work-up:** Filter the reaction mixture to remove the precipitated ammonium chloride.
- **Purification:** Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure

diphenyl phosphoramidate.

From Diphenyl Phosphorazidate

An alternative route to phosphoramidates involves the use of diphenyl phosphorazidate (DPPA). DPPA is a versatile reagent in organic synthesis, notably used in peptide synthesis and the modified Curtius reaction.[7] It can react with amines to furnish the corresponding phosphoramidates.[8]



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Caption: General Synthesis of N-Substituted Phosphoramidates from DPPA.

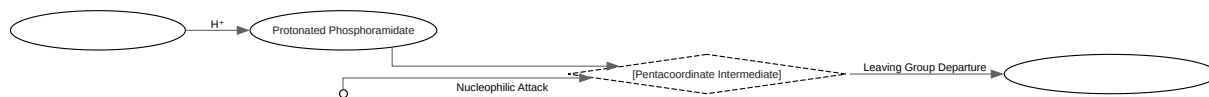
The reaction of DPPA with ammonia or primary/secondary amines provides a pathway to a variety of N-substituted phosphoramidates.

Reactivity of Diphenyl Phosphoramidate

The reactivity of **diphenyl phosphoramidate** is centered around the P-N bond and the phosphoryl group. Understanding its reactivity is key to its application as a synthetic intermediate.

Hydrolysis

The P-N bond in phosphoramidates is susceptible to hydrolysis, particularly under acidic conditions.[1] The mechanism of acid-catalyzed hydrolysis typically involves protonation of the nitrogen atom, which makes the amino group a better leaving group. This is followed by a nucleophilic attack of water on the phosphorus atom.[1] The rate of hydrolysis is influenced by steric and electronic effects of the substituents on the nitrogen atom.[9]



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Caption: Proposed Mechanism for Acid-Catalyzed Hydrolysis of **Diphenyl Phosphoramidate**.

Under alkaline conditions, the hydrolysis of phosphoramidates can also occur, though the mechanism and rate can differ significantly.[3]

Phosphorylation Agent

Diphenyl phosphoramidate can act as a phosphorylating agent for alcohols, although it is generally less reactive than diphenyl phosphorochloridate. The reaction typically requires activation, for instance, through the use of a strong base to deprotonate the alcohol, followed by nucleophilic attack on the phosphorus atom.

Spectroscopic Characterization

The structural elucidation of **diphenyl phosphoramidate** and its derivatives relies heavily on modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^{31}P NMR: Phosphorus-31 NMR is a powerful tool for characterizing organophosphorus compounds.[10] **Diphenyl phosphoramidate** exhibits a characteristic chemical shift in its ^{31}P NMR spectrum. The exact chemical shift can vary depending on the solvent and concentration.
- ^1H NMR: The proton NMR spectrum of **diphenyl phosphoramidate** shows signals corresponding to the aromatic protons of the two phenyl groups and the protons of the amino group. The aromatic protons typically appear as a complex multiplet in the region of 7.0-7.5 ppm. The NH_2 protons are often broad and their chemical shift is dependent on the solvent and concentration.

- ^{13}C NMR: The carbon-13 NMR spectrum displays signals for the aromatic carbons of the phenyl rings. The carbons directly attached to the oxygen atoms will show coupling to the phosphorus atom.

A database of NMR spectra for **diphenyl phosphoramidate** is available for reference.[\[11\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **diphenyl phosphoramidate** provides key information about its functional groups.[\[12\]](#)

Wavenumber (cm^{-1})	Assignment
~3400-3200	N-H stretching vibrations (often broad)
~3100-3000	Aromatic C-H stretching
~1600, ~1490	Aromatic C=C stretching
~1300-1200	P=O stretching (phosphoryl group)
~1200-1100	P-O-C stretching (asymmetric)
~1000-900	P-O-C stretching (symmetric)
~900-700	P-N stretching

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **diphenyl phosphoramidate**. Under electron ionization (EI), the molecular ion peak (M^+) at m/z 249 is expected. The fragmentation pattern can provide valuable structural information, often involving the loss of phenoxy radicals or other characteristic fragments.[\[13\]](#) The fragmentation pathways can be complex and are influenced by the ionization method used.[\[14\]](#)
[\[15\]](#)

Applications in Research and Development

The unique chemical properties of **diphenyl phosphoramidate** make it a valuable tool in several areas of research and development:

- Medicinal Chemistry: As a precursor for the synthesis of more complex phosphoramidates, it plays a role in the development of antiviral and anticancer prodrugs.[1][2]
- Peptide Synthesis: While less common than reagents like DPPA, the phosphoramidate moiety is central to certain coupling strategies.
- Organic Synthesis: It serves as a versatile building block for the introduction of the phosphorylamino group into organic molecules.

Safety and Handling

Diphenyl phosphoramidate should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

Diphenyl phosphoramidate is a cornerstone molecule in the field of organophosphorus chemistry. Its synthesis is well-established, and its reactivity, particularly the susceptibility of the P-N bond to cleavage and its utility as a phosphorylating precursor, has been extensively studied. A comprehensive understanding of its chemical properties, as detailed in this guide, is paramount for its effective application in the synthesis of novel compounds with potential applications in medicine and beyond. The continued exploration of phosphoramidate chemistry promises to yield new discoveries and innovations in the years to come.

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